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Introduction

Galectin-8 (Gal-8), a tandem-repeat galectin encoded by the LGALS8 gene, is a versatile 3-
galactoside-binding protein that plays a pivotal, yet complex, role in regulating the immune
system.[1][2][3] Unlike many immune mediators with a singular pro- or anti-inflammatory
function, Gal-8 exhibits a dual capacity, acting as both an instigator of inflammatory responses
and a suppressor of exacerbated immunity.[1][3] Its function is highly context-dependent,
varying with the target cell type, its activation state, and the surrounding microenvironment.[4]
[5] Gal-8 operates both extracellularly, by binding to cell surface glycoconjugates to modulate
signaling, and intracellularly, where it acts as a critical sensor for danger signals such as
pathogen invasion and vesicular damage.[2][6][7] This guide provides a comprehensive
overview of the multifaceted roles of Galectin-8 in innate and adaptive immunity, its
involvement in inflammatory pathologies, and the experimental methodologies used to
elucidate its functions, tailored for researchers and drug development professionals.

l. Role of Galectin-8 in Innate Immunity

The innate immune system forms the first line of defense against pathogens, and Gal-8 is a key
player in orchestrating this initial response. It functions as a pattern recognition receptor and
modulates the activity of crucial innate immune cells like neutrophils, macrophages, and
dendritic cells.
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Intracellular Danger Sensing and Autophagy

A critical function of Gal-8 is its role as a cytosolic "danger” receptor that monitors the integrity
of endosomes and lysosomes.[7][8] Upon damage to these vesicles by invading pathogens like
Salmonella, Listeria, or Mycobacterium tuberculosis, the luminal glycans become exposed to
the cytosol.[6][7][9] Gal-8 recognizes and binds to these exposed host glycans, initiating a host
defense mechanism known as xenophagy, a specialized form of autophagy that targets
intracellular microbes for degradation.[7][8][10]

Upon binding to the damaged vacuole, Gal-8 recruits autophagy adapter proteins, such as
NDP52 (CALCOCOZ2) and TAX1BP1, to the site.[7][11][12][13] This recruitment is essential for
bridging the pathogen-containing vesicle with the nascent autophagosome, leading to the
engulfment of the compromised compartment and its subsequent fusion with lysosomes for
destruction.[12][14] This pathway is a fundamental quality control mechanism that defends the
cytosol against bacterial invasion.[7][11]

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.researchgate.net/publication/221748620_Galectin-8_targets_damaged_vesicles_for_autophagy_to_defend_cells_against_bacterial_invasion
https://en.wikipedia.org/wiki/Autophagy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406326/
https://www.researchgate.net/publication/221748620_Galectin-8_targets_damaged_vesicles_for_autophagy_to_defend_cells_against_bacterial_invasion
https://www.researchgate.net/figure/Galectin-8-is-a-danger-receptor-that-senses-cytosolic-host-glycans-and-recruits-NDP52-to_fig3_221748620
https://www.researchgate.net/publication/221748620_Galectin-8_targets_damaged_vesicles_for_autophagy_to_defend_cells_against_bacterial_invasion
https://en.wikipedia.org/wiki/Autophagy
https://www.researchgate.net/figure/The-antibacterial-effect-of-galectin-8-is-mediated-by-autophagy-a-Confocal-micrograph_fig4_221748620
https://www.researchgate.net/publication/221748620_Galectin-8_targets_damaged_vesicles_for_autophagy_to_defend_cells_against_bacterial_invasion
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343631/
https://pubmed.ncbi.nlm.nih.gov/34225486/
https://pubmed.ncbi.nlm.nih.gov/22246324/
https://pubmed.ncbi.nlm.nih.gov/34225486/
https://journals.asm.org/doi/10.1128/mbio.01871-20
https://www.researchgate.net/publication/221748620_Galectin-8_targets_damaged_vesicles_for_autophagy_to_defend_cells_against_bacterial_invasion
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Exposed Host
Glycans

Intracellular
Pathogen

|binds

Cytosol

Galectin-8

recruits

NDP52 / TAX1BP1

recruits

initiates

Autophagosome

. Lysosome
Formation y

fuses with

Pathogen
Degradation

Click to download full resolution via product page

Caption: Galectin-8 mediated xenophagy pathway.

Modulation of Neutrophil Function

Neutrophils are critical effector cells in acute inflammation, and Gal-8 directly influences their
function. It has been shown to induce firm but reversible adhesion of human neutrophils to
surfaces in a manner dependent on its carbohydrate-binding activity.[15][16] This interaction is
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mediated, at least in part, through binding to integrin aM (a component of Mac-1/CR3).[15]
Furthermore, Gal-8 stimulates superoxide production by neutrophils, a key mechanism for
microbial killing, to a degree comparable to the potent chemoattractant fMLP.[15] Studies using
mutant forms of Gal-8 have revealed that the C-terminal carbohydrate recognition domain
(CRD) is primarily responsible for stimulating both adhesion and superoxide production.[15]

Activation of Antigen-Presenting Cells (APCs)

Gal-8 plays a role in activating APCs such as dendritic cells (DCs) and macrophages.
Treatment of bone marrow-derived DCs with Gal-8 leads to their maturation, characterized by
the upregulation of costimulatory molecules and the secretion of a wide array of pro-
inflammatory cytokines and chemokines.[4][5] By enhancing the activation of APCs, Gal-8
facilitates the subsequent priming of the adaptive immune response.[17]

Il. Role of Galectin-8 in Adaptive Immunity

Gal-8 exerts a profound and dualistic influence on the adaptive immune system, capable of
both enhancing T and B cell responses to initiate immunity and suppressing them to maintain
homeostasis and prevent autoimmunity.[1][3]

T Lymphocyte Regulation

Gal-8's effect on T cells is a primary example of its contextual duality.

o Costimulation and Proliferation (Pro-inflammatory): In the context of a primary immune
response, Gal-8 acts as an immunostimulatory molecule.[3][17] It provides a costimulatory
signal to naive CD4+ T cells, synergizing with T cell receptor (TCR) signals to promote
robust proliferation.[18] This activity is accompanied by the increased expression of
cytokines such as IL-2, IFN-y, and IL-4.[4][18] One mechanism underlying this effect is the
ability of Gal-8 to enhance antigen uptake, processing, and presentation by APCs, thereby
strengthening the initial signal to T cells.[17] The signaling cascade involves the activation of
ZAP-70 and the ERK1/2 pathway.[5][18]

 Induction of Regulatory T cells (Anti-inflammatory): Conversely, in settings of prolonged or
exacerbated inflammation, Gal-8 demonstrates potent immunoregulatory functions. It
promotes the differentiation of highly suppressive regulatory T cells (Tregs) from naive CD4+
T cells.[19][20][21] This process is mediated through the simultaneous activation of TGF[3
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signaling and the promotion of sustained IL-2 receptor signaling.[19][20][21] Tregs polarized
in the presence of Gal-8 exhibit higher expression of the inhibitory molecule CTLA-4 and the
immunosuppressive cytokine IL-10, enhancing their ability to suppress the proliferation of
effector T cells.[19][20]

Induction of Apoptosis: Gal-8 can selectively induce apoptosis in activated Th17 cells, a key
subset of pro-inflammatory T cells implicated in autoimmune diseases, while not affecting
Th1 cells.[22][23] This provides a mechanism for specifically dampening pathogenic
inflammatory responses.
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Caption: Galectin-8 signaling in Treg differentiation.

B Lymphocyte Function

Gal-8 also influences B cell immunity. It can promote B cell proliferation and differentiation into
antibody-secreting plasma cells.[1] Furthermore, it stimulates the production of the cytokines
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IL-6 and IL-10 by B cells, contributing to both inflammatory and regulatory outcomes.[4][5]

lll. Galectin-8 and Cytokine Regulation

A central feature of Gal-8's immunomodulatory activity is its ability to induce the expression and
secretion of a wide range of cytokines and chemokines from various cell types.[4][5][24] This
can create a complex signaling network that shapes the nature and magnitude of an immune
response. In some contexts, this can lead to a "vicious cycle" where Gal-8 induces
inflammatory cytokines, which in turn may further upregulate Gal-8 expression, potentially
amplifying inflammation and contributing to a "cytokine storm".[5][24][25]

Table 1: Cytokines and Chemokines Induced by
Galectin-8
Induced

Cell Type . . Reference(s)
Cytokines/Chemokines

Naive CD4+ T Cells IL-2, IFN-y, IL-4 [4][5][18]

Splenic B Cells IL-6, IL-10 [4][5]

IL-2, IL-3, IL-6, IL-13, TNF-q,
Dendritic Cells (BMDCs) G-CSF, GM-CSF, CCL2 (MCP-  [4][5]
1), CCL12 (MCP-5)

Osteoblasts RANKL, SDF-1, MCP-1 [5][24]

Endothelial Cells IL-6, CXCL1, CXCL8 [26]

IV. Role in Inflammatory and Autoimmune Diseases

Given its potent immunoregulatory functions, dysregulation of Gal-8 is implicated in several
inflammatory and autoimmune disorders.

e Autoimmune Models: In preclinical models of autoimmune diseases, such as experimental
autoimmune encephalomyelitis (EAE) for multiple sclerosis and experimental autoimmune
uveitis (EAU), administration of Gal-8 ameliorates disease severity.[22] This protective effect
is attributed to its ability to induce apoptosis of pathogenic Th17 cells and promote the
differentiation of immunosuppressive Tregs.[20][22] Conversely, mice lacking Gal-8 exhibit
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exacerbated EAE, highlighting the endogenous protective role of Gal-8 against CNS
autoimmunity.[22][23]

e Human Autoimmunity: In humans, the role of Gal-8 is more complex, partly due to the
development of autoantibodies. Function-blocking anti-Gal-8 antibodies have been identified
in patients with relapsing-remitting multiple sclerosis (RRMS) and are associated with a
worse prognosis.[22][23] Similarly, these antibodies are found in patients with systemic lupus
erythematosus (SLE) and are associated with lymphopenia.[27] These antibodies can
neutralize the protective, immunosuppressive functions of Gal-8, potentially contributing to
disease pathology.[22]

o Rheumatoid Arthritis (RA): In RA, Gal-8 is found at high levels in the synovial fluid and can
bind with high affinity to a specific variant of CD44 (CD44vRA) expressed on inflammatory
cells.[28] This interaction can induce apoptosis, which would normally help resolve
inflammation. However, Gal-8 can also form complexes with CD44 and fibrinogen, which
may sequester it and reduce its pro-apoptotic capacity, thereby potentially sustaining the
inflammatory environment.[28]

V. Experimental Protocols and Methodologies

The study of Galectin-8's function relies on a variety of specialized experimental techniques.

T Cell Differentiation and Suppression Assays

» Protocol: To assess the effect of Gal-8 on Treg differentiation, naive CD4+ T cells
(CD4+CD62L+CD44lo) are isolated from mouse spleens. Cells are cultured under Treg
polarizing conditions (anti-CD3/anti-CD28 antibodies, IL-2, and TGF-[) in the presence or
absence of recombinant Gal-8 (e.g., 1.5 pM). After 4 days, the percentage of Foxp3+ cells
within the CD4+ population is determined by flow cytometry. To confirm carbohydrate-
dependent binding, inhibitors like thiodigalactoside (TDG) or a2,3-sialyllactose can be used.
[19] For suppression assays, the Gal-8-polarized Tregs are sorted and co-cultured with
freshly isolated, dye-labeled (e.g., CMFDA) effector T cells and APCs. The proliferation of
effector T cells is then measured by dye dilution via flow cytometry.[19]
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Caption: Workflow for in vitro Treg differentiation assay.

Neutrophil Adhesion and Functional Assays

¢ Protocol: Human neutrophils are isolated from peripheral blood. For adhesion assays,
neutrophils are added to plastic tissue culture plates in the presence or absence of
recombinant Gal-8. After a short incubation, non-adherent cells are washed away, and the
adherent cells are quantified by microscopy or by measuring the activity of a cellular enzyme
like myeloperoxidase.[15][16] For superoxide production, neutrophils are incubated with Gal-
8, and the production of superoxide anions is measured using assays such as the reduction
of cytochrome ¢ or chemiluminescence-based probes.[15]
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Xenophagy/Autophagy Assays

o Protocol: To visualize Gal-8 recruitment to damaged vacuoles, cells (e.g., HeLa or
macrophage cell lines) are transfected with fluorescently tagged Gal-8 (e.g., YFP-Galectin-
8). Cells are then infected with bacteria like Salmonella typhimurium. At various time points
post-infection, cells are fixed and analyzed by confocal microscopy to determine the
percentage of intracellular bacteria that are co-localized with YFP-Galectin-8.[7][11] To
assess the downstream recruitment of autophagy machinery, co-localization with
fluorescently tagged LC3 (a marker for autophagosomes) or autophagy adapters like NDP52
is quantified.[7][10]

VI. Quantitative Data Summary
Table 2: Selected Quantitative Data on Galectin-8
Function
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Experimental

Parameter Valuel/Effect Reference(s)
Context
1.5 puM Gal-8 . _
o ] Polyclonal stimulation
) o significantly increases
Treg Differentiation of mouse CD4+ T [19]
Foxp3+ Treg
_ o cells.
differentiation in vitro.
Surface Plasmon
CD44vRA Binding Resonance (SPR)
o Kd of 6 x 10-9 M _ [28]
Affinity analysis of Gal-8
binding to CD44vRA.
Measurement in
Concentration in RA synovial fluid (SF)
25-65 nM ) [28]
SF from rheumatoid
arthritis patients.
Found in 23% of 78
_ ELISA-based
) o SLE patients and 16% o )
Anti-Gal-8 Antibodies ) N detection in patient [27]
of rheumatoid arthritis
_ sera.
patients.
50% of anti-Gal-8-
o ) positive SLE patients o o
Association with ) Clinical correlation in
) had lymphopenia vs. ) [27]
Lymphopenia ) SLE patient cohort.
18% of negative
patients.
Conclusion

Galectin-8 is a sophisticated and highly versatile regulator of the immune system, embodying

the principle that molecular context dictates biological outcome. Its ability to act as an

intracellular danger sensor that triggers autophagy highlights a primitive yet elegant defense

mechanism.[2][7] In the adaptive immune sphere, its capacity to either co-stimulate T cells or

promote the differentiation of suppressive Tregs places it at a critical decision point between

immunity and tolerance.[1][20] The dysregulation of Gal-8 function, either through altered

expression or the emergence of blocking autoantibodies, is clearly associated with chronic
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inflammatory and autoimmune diseases like MS, SLE, and RA.[22][27][28] This deep and
complex biology makes Galectin-8 a compelling target for therapeutic intervention, with the
potential to either enhance immune responses in cancer and infection or suppress pathological
inflammation in autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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